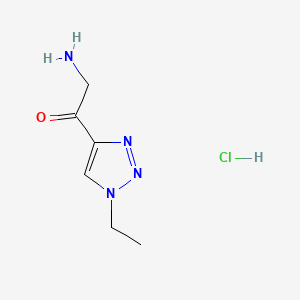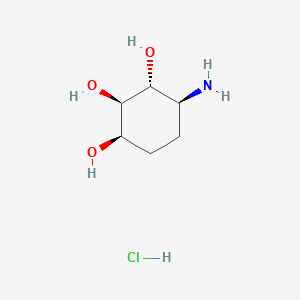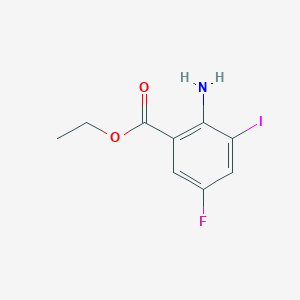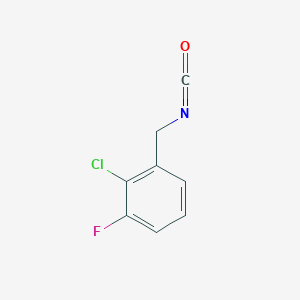
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate precursor is reacted with ammonia or an amine.
Formation of the Ethanone Moiety: The ethanone group can be introduced through various organic reactions, such as oxidation of an alcohol or reduction of an ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the click chemistry step and large-scale crystallization for the purification of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in the development of new drugs. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to the stability and reactivity of the triazole ring.
作用機序
The mechanism of action of 2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simpler analog without the ethanone and amino groups.
2-amino-1-(1H-1,2,3-triazol-4-yl)ethan-1-one: Lacks the ethyl group.
1-ethyl-1H-1,2,3-triazole: Lacks the ethanone and amino groups.
Uniqueness
2-amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-onehydrochloride is unique due to the combination of the triazole ring with both an amino group and an ethanone moiety. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H11ClN4O |
|---|---|
分子量 |
190.63 g/mol |
IUPAC名 |
2-amino-1-(1-ethyltriazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c1-2-10-4-5(8-9-10)6(11)3-7;/h4H,2-3,7H2,1H3;1H |
InChIキー |
LZBSESKEZZFFLX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=N1)C(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}acetic acid hydrochloride](/img/structure/B13514235.png)


![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)



![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)


![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)

